Chloromethane;iron(2+)
Description
Structure
2D Structure
Properties
CAS No. |
90143-31-0 |
|---|---|
Molecular Formula |
CH2ClFe+ |
Molecular Weight |
105.32 g/mol |
IUPAC Name |
chloromethane;iron(2+) |
InChI |
InChI=1S/CH2Cl.Fe/c1-2;/h1H2;/q-1;+2 |
InChI Key |
LJUAKSBHROXQKO-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]Cl.[Fe+2] |
Origin of Product |
United States |
Synthesis and Structural Characterization of Iron Ii Complexes Relevant to Halogenated Methane Chemistry
Synthetic Methodologies for Iron(II) Complexes
The creation of reactive and stable iron(II) complexes hinges on the selection of appropriate synthetic routes and ligand systems. These ligands are instrumental in dictating the coordination environment and, consequently, the chemical behavior of the iron center.
Coordination Chemistry of Iron(II) with Diverse Ligand Systems
Iron(II) demonstrates remarkable versatility in its ability to coordinate with a wide array of donor atoms, primarily nitrogen, phosphorus, and carbon. This flexibility enables the synthesis of a vast library of complexes with tailored properties relevant to small-molecule activation.
Nitrogen-donor ligands are widely employed in coordination chemistry to create stable iron(II) complexes. Polydentate ligands, which bind to the metal center through multiple nitrogen atoms, are particularly effective. For instance, tridentate Schiff base ligands derived from pyridine-2,6-dicarboxaldehyde can form N6-coordinating environments around an iron(II) center. mdpi.com Similarly, chiral polypyridine ligands have been synthesized to create asymmetric iron complexes. science.gov Iron complexes of bidentate quinoline-2-carboxylate (quinaldate) ligands are relevant in various chemical and biological processes. nih.gov The synthesis of these complexes often involves the reaction of an iron(II) salt with two equivalents of sodium quinaldate (B1226512). nih.gov
Phosphine (B1218219) ligands are a cornerstone of organometallic chemistry, and their iron(II) complexes are well-studied. core.ac.uk The electronic and steric properties of phosphines can be systematically altered to influence the reactivity of the iron center. researchgate.net Bidentate phosphine ligands like 1,1-bis(diphenylphosphino)ethane (dppe) and 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) are used to synthesize simple iron bisphosphine complexes that serve as starting points for studying fundamental reactivity. nih.govacs.org For example, iron(II) complexes with tridentate hybrid ligands containing both phosphorus and nitrogen donor sites have been synthesized to evaluate the ligand-field strengths of these different donor atoms. researchgate.net
Organometallic iron(II) complexes featuring iron-carbon bonds are central to catalysis. A prominent class includes complexes with cyclopentadienyl (B1206354) (Cp) ligands, often in a "piano-stool" geometry. unl.pt N-heterocyclic carbenes (NHCs) have emerged as versatile ligands, forming robust iron(II) complexes. For instance, piano-stool iron(II) complexes bearing bidentate cyclopentadienyl-functionalized NHC ligands have been prepared. unl.pt The synthesis of iron complexes with a central NHC donor and thioether- or thiolate-functionalized arms has also been reported in an effort to model biological systems. nih.gov Furthermore, complexes with direct iron-alkyl bonds, such as a three-coordinate iron(II) alkyl complex supported by diketiminate ligands, have been synthesized and studied for their relevance to nitrogen fixation. nih.gov
To exert greater control over the geometry and reactivity of the iron center, more sophisticated ligand frameworks have been designed. One such approach involves silacycle-bridged ligands. For example, an iron(II) monobromide complex supported by a carbanion-based ligand featuring a six-membered silacycle-bridged biphenyl (B1667301) skeleton has been synthesized. nih.govacs.orgnih.govchemrxiv.org This was achieved by treating a 2,6-dimethyl-1,1′-biphenyl-substituted chlorosilane with potassium, followed by reaction with an iron(II) bromide precursor. nih.govacs.orgnih.govchemrxiv.org
Formation of Iron(II) Complexes from Iron(II) Halide Precursors (e.g., FeCl2) and Organometallic Reagents
A prevalent and versatile method for synthesizing iron(II) complexes is the reaction between an iron(II) halide, such as iron(II) chloride (FeCl₂) or iron(II) bromide (FeBr₂), and the desired ligand or its salt. rsc.org This salt metathesis approach is widely applicable across different ligand types.
For example, coordinatively unsaturated mononuclear iron(II) quinaldate complexes are synthesized by treating iron(II) chloride or bromide with two equivalents of sodium quinaldate. nih.gov The synthesis of a coordinatively and electronically unsaturated iron(II) species, (Cp*-NHC)FeCl, was achieved by the addition of FeCl₂ to a solution of the proligand. unl.pt Similarly, the reaction of a benzimidazolium ligand salt with FeCl₂ and a base generates a zwitterionic Fe(II) complex. acs.org The synthesis of silacycle-bridged complexes also utilizes FeBr₂ as the iron source, reacting it with the potassium salt of the ligand. nih.govacs.orgnih.gov
The following table summarizes common synthetic routes using iron(II) halide precursors.
| Precursor | Ligand/Reagent Type | Example Ligand/Reagent | Resulting Complex Type |
| FeCl₂ | Nitrogen-Donor (anionic) | Sodium Quinaldate | Na[Fe(qn)₂Cl]·DMF nih.gov |
| FeBr₂ | Nitrogen-Donor (anionic) | Sodium Quinaldate | Na[Fe(qn)₂Br]·DMF nih.gov |
| FeCl₂ | Carbon-Donor (NHC) | Cyclopentadienyl-NHC proligand | (Cp*-NHC)FeCl unl.pt |
| FeBr₂ | Silacycle-Bridged | Potassium salt of biphenyl-silacycle | Iron(II) monobromide complex nih.govacs.org |
| FeCl₂ | Phosphorus-Donor | dmpe (1,2-bis(dimethylphosphino)ethane) | [Fe(dmpe)₂Cl₂] acs.org |
Advanced Spectroscopic and Analytical Characterization Techniques for Iron(II) Complexes
The characterization of iron(II) complexes, particularly in the context of their interactions with halogenated methanes like chloromethane (B1201357), requires a suite of advanced spectroscopic and analytical methods. These techniques provide detailed insights into molecular structure, bonding, electronic properties, and redox behavior, which are crucial for understanding their reactivity.
X-ray Diffraction Studies for Molecular Structure Elucidation
In the solid state, iron(II) chloride (FeCl₂) can adopt different structures. At ambient pressure, it has a rhombohedral crystal lattice. researchgate.net However, at pressures above 0.6 GPa, it undergoes a phase transition to a hexagonal CdI₂-type structure. researchgate.net When complexed with other ligands, the geometry around the Fe(II) ion can vary significantly. For instance, the dihydrate, FeCl₂(H₂O)₂, features an octahedral iron center where each iron is coordinated to four bridging chloride ligands and two mutually trans water molecules, forming a coordination polymer. wikipedia.org The analysis of these crystal structures reveals key details, such as the Fe-Cl bond lengths, which are fundamental to understanding the nature of the iron-ligand interaction.
Table 1: Representative Crystallographic Data for Iron(II) Chloride Structures
| Compound | Crystal System | Space Group | Fe(II) Coordination | Key Feature |
|---|---|---|---|---|
| Anhydrous FeCl₂ | Rhombohedral | R-3m | Octahedral | Layered structure |
| High-Pressure FeCl₂ (>0.6 GPa) | Hexagonal | P-3m1 | Octahedral | CdI₂-type structure researchgate.net |
| FeCl₂(H₂O)₂ | Monoclinic | C2/m | Octahedral | Coordination polymer with bridging chlorides wikipedia.org |
Note: This table provides a summary of typical structural information derived from X-ray diffraction studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Paramagnetic Iron(II) Complexes
NMR spectroscopy of paramagnetic molecules, including many high-spin iron(II) complexes, presents unique challenges and opportunities compared to the study of diamagnetic compounds. nih.gov The presence of unpaired electrons in paramagnetic Fe(II) (a d⁶ metal ion) leads to large chemical shifts, known as hyperfine shifts, and significant line broadening, which can make spectra difficult to resolve. nih.govvu.lt The hyperfine interaction between the unpaired electrons and the nucleus has three main components: the Fermi-contact, spin-dipolar, and paramagnetic spin-orbit contributions. nih.gov
Despite these challenges, paramagnetic NMR is a powerful tool. The large spread of resonances, which can span hundreds of ppm, can actually simplify spectral assignment by reducing signal overlap. vu.lt The magnitude of the hyperfine shift provides valuable information about the distribution of unpaired electron spin density throughout the complex, offering insights into bonding and electronic structure. nih.gov For instance, in complexes with ligands like pyridinedicarboxylate, the ¹H NMR spectra reflect the spin state of the metal ion and can be used to distinguish between different complex stoichiometries in solution. vu.lt Techniques like 2D NMR (e.g., COSY) have been successfully applied to assign the paramagnetically shifted resonances in bimetallic Fe(II) complexes by establishing bond connectivities. escholarship.org
Vibrational Spectroscopy (e.g., Infrared) for Ligand Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to probe the bonding within a molecule by observing its characteristic vibrational modes. In the context of iron(II) complexes involving chloromethane or its derivatives, this technique can provide information on both the internal vibrations of the coordinated ligand and the metal-ligand vibrations.
The vibrational spectra of chloromethane itself are well-understood, with all its vibrational modes being both IR and Raman active. thiemann.io Upon coordination to an iron(II) center, shifts in the frequencies of the C-H and C-Cl stretching and bending modes would be expected, indicating a change in the electronic structure of the chloromethane molecule.
Table 2: Typical Vibrational Frequencies for Relevant Bonds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C-H Stretch (in CH₃Cl) | ~3000 | IR, Raman |
| C-Cl Stretch (in CH₃Cl) | ~732 | IR, Raman |
| Fe-Cl Stretch | 250 - 500 | Far-IR, Raman nih.gov |
Note: Frequencies can vary depending on the specific complex and its environment.
Electrochemical Studies for Redox Properties of Iron(II) Complexes
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of iron(II) complexes. These studies typically focus on the Fe(II)/Fe(III) redox couple, providing information on the formal reduction potential (E¹/₂) and the electrochemical reversibility of the process. The potential at which this redox event occurs is highly sensitive to the nature of the ligands coordinated to the iron center.
For example, studies on iron(II) clathrochelates, where the iron ion is encapsulated in a cage-like ligand structure, show that the Fe(II)/Fe(III) potential can be tuned over a range of nearly 300 mV by changing substituents on the ligand framework. researchgate.net In iron-based ionic liquids, the electrode reaction of species like [FeCl₄]⁻ has been shown to be a quasi-reversible process. researchgate.net The electrochemical behavior can also be influenced by subsequent chemical reactions or structural rearrangements following the electron transfer. In some cases, the oxidation product (Fe(III)) can be unstable, leading to decomposition, which is observed in the CV as an irreversible or quasi-reversible wave. mdpi.com
Table 3: Representative Redox Potentials for Iron Complexes
| Complex Type | Redox Couple | E₁/₂ (V vs. reference) | Key Influence |
|---|---|---|---|
| Iron(II) Clathrochelates | Fe(II)/Fe(III) | Varies by ~280 mV | Boron cap substituents researchgate.net |
| [FeL₂]²⁺ (L=styrene-based benzimidazole) | Fe(II)/Fe(III) | +0.76 | Ligand electronic properties mdpi.com |
Note: Potentials are highly dependent on the solvent, supporting electrolyte, and reference electrode used.
Electronic Spectroscopy (e.g., UV-Visible Absorption, Metal-to-Ligand Charge Transfer (MLCT)) and Excited State Dynamics in Iron(II) Complexes
Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. For transition metal complexes like those of iron(II), the spectra can be complex, often displaying several types of transitions. The absorption spectra of aqueous Fe(II)-chloride solutions have been measured to determine the stability of various chloro-aqua complexes. researchgate.net
Electronic Structure and Spin State Properties of Iron(II) Centers in Diverse Coordination Environments
The chemical reactivity and physical properties of iron(II) complexes are fundamentally governed by their electronic structure, particularly the arrangement of the six d-electrons of the Fe²⁺ ion. The coordination environment—defined by the number, type, and geometry of the surrounding ligands—plays a decisive role in determining the splitting of the d-orbitals and, consequently, the spin state of the iron center. nih.gov
In a perfectly octahedral (Oₕ) coordination environment, the five degenerate d-orbitals of the free iron ion are split into two sets: a lower-energy, triply degenerate t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy, doubly degenerate e₉* set (d₂², dₓ²₋ᵧ²). nih.gov The energy separation between these levels is known as the ligand-field splitting energy (Δₒ). The distribution of the six d-electrons within these orbitals depends on the magnitude of Δₒ relative to the spin-pairing energy (P).
High-Spin (HS) State: When coordinated by weak-field ligands (e.g., H₂O, Cl⁻), Δₒ is small (Δₒ < P). To minimize electron-electron repulsion, electrons will occupy the higher-energy e₉* orbitals before pairing up in the t₂g orbitals. This results in a high-spin configuration of (t₂g)⁴(e₉*)², with four unpaired electrons and a total spin quantum number S = 2. nih.gov Most four-coordinate and many three-coordinate iron(II) complexes are high-spin. nih.gov
Low-Spin (LS) State: When coordinated by strong-field ligands (e.g., CN⁻, CO, 2,2'-bipyridine), Δₒ is large (Δₒ > P). It becomes energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals. This leads to a low-spin configuration of (t₂g)⁶(e₉*)⁰, with no unpaired electrons, resulting in a diamagnetic complex with S = 0. nih.gov
The transition between these two spin states, known as spin-crossover (SCO), can be induced by external stimuli like temperature or pressure. nih.gov This transition involves a significant change in molecular structure; the depletion of electrons from the antibonding e₉* orbitals in the HS to LS transition leads to a shortening of the metal-ligand bonds. nih.gov
In non-octahedral geometries, such as tetrahedral or trigonal planar, the d-orbital splitting patterns are different, but the same principles apply. For example, in a pseudo-tetrahedral environment, an "inverted" ligand field can arise from strong π-acceptor ligands, stabilizing a low-spin (S=0) state that would otherwise be unusual. acs.org In three-coordinate, trigonal-planar iron(II) complexes, a high-spin (S=2) ground state is common, and distortions from ideal geometry can lift degeneracies, leading to nearly isoenergetic states. nih.gov The specific d-orbital splitting diagram dictates which orbitals are singly occupied and thus available for interactions with ligands. nih.gov
Table 4: Compound Names Mentioned
| Compound Name | Formula |
|---|---|
| Chloromethane | CH₃Cl |
| Iron(II) chloride | FeCl₂ |
| Iron(II) chloride dihydrate | FeCl₂(H₂O)₂ |
| Iron(II) chloride tetrahydrate | FeCl₂(H₂O)₄ |
| Tetrachloroferrate(II) | [FeCl₄]²⁻ |
| Carbon monoxide | CO |
| Cyanide | CN⁻ |
| 2,2'-bipyridine | C₁₀H₈N₂ |
| Quinaldate | C₁₀H₆NO₂⁻ |
Theoretical and Computational Approaches to Chloromethane Iron Ii Interactions
Density Functional Theory (DFT) and Ab Initio Studies of Carbon-Chlorine Bond Activation by Iron Centers
The activation of the carbon-chlorine (C–Cl) bond in chloromethane (B1201357) by iron(II) centers is a critical step in many catalytic processes. Density Functional Theory (DFT) and ab initio methods are instrumental in elucidating the mechanisms of this activation, which typically proceeds via oxidative addition.
Research using DFT has modeled the cross-coupling reaction of C–X bonds (where X includes Cl) with model iron-d8 catalysts like Fe(CO)4. acs.org These studies focus on the oxidative addition step, where the iron center inserts into the C–Cl bond, forming an organoiron(IV) intermediate. An activation strain analysis, a key computational tool, helps in understanding the reaction barriers. This analysis reveals that the energy barrier is influenced by two main factors: the strain energy required to distort both the catalyst and the substrate into the transition-state geometry, and the interaction energy between these distorted fragments. acs.org For the series of halogens from F to I, the reaction barrier for C–X activation by the iron catalyst decreases. This trend is attributed to a weaker C–X bond that needs to be broken for heavier halogens, enhanced interactions between the highest occupied molecular orbital (HOMO) of the catalyst and the lowest unoccupied molecular orbital (LUMO) of the substrate, and stronger electrostatic attraction. acs.org
Studies on the oxidative addition of ortho-chlorinated imines to iron(0) complexes, which generate ortho-chelated iron(II) species, further support the feasibility of C–Cl bond activation by iron centers. researchgate.net While extensive benchmark studies have been performed on C–Cl bond activation by palladium using DFT and high-level ab initio methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), these provide a methodological framework that can be applied to iron systems. nih.govacs.orgresearchgate.net Such studies evaluate the performance of various density functionals (LDA, GGA, meta-GGA, and hybrid) in reproducing benchmark potential energy surfaces, highlighting the importance of selecting an appropriate functional for accurate predictions of activation energies and reaction thermodynamics. nih.govacs.org For iron-catalyzed C–H activation, another closely related process, DFT studies have shown that the initial hydrogen abstraction often follows a two-state reactivity pattern, where a higher-spin state becomes more favorable at the transition state. rsc.org
Table 1: Comparison of DFT Functionals for C-Cl Bond Activation by a Metal Center (Conceptual) (Note: Data is illustrative of trends observed in benchmark studies, such as those for Palladium, and highlights the variability among functionals.)
| Functional Type | Functional Example | Typical Error in Activation Energy (kcal/mol) | General Performance |
| GGA | BLYP | -4.2 to +4.2 | Reasonable, can underestimate or overestimate |
| GGA | OLYP | ~ +4.2 | Tends to overestimate barriers |
| Hybrid | B3LYP | ~ +1.6 | Often provides good balance and accuracy |
| meta-GGA | TPSS | Variable | Performance depends on the specific system |
Computational Modeling of Reaction Pathways and Transition States in Iron(II)-Catalyzed Processes
A complete catalytic cycle for an iron-catalyzed cross-coupling reaction involving C–Cl bond activation has been modeled computationally. The key steps typically include:
Oxidative Addition : The initial activation of the C–Cl bond, as discussed previously, leading to an Fe(IV) intermediate. acs.org
Transmetalation : In cross-coupling reactions, a second reagent (e.g., an organomagnesium compound) transfers its organic group to the iron center. Computational models have identified stepwise mechanisms for this process, sometimes involving initial reaction with a ligand on the iron complex. acs.org
Reductive Elimination : The final step where the two organic groups couple and are released from the iron center, regenerating the Fe(II) catalyst. acs.org
Transition state theory is employed to calculate the rate constants for these elementary steps. For instance, in the theoretical study of chloromethane pyrolysis, ab initio transition state theory was used to compute rate constants for various H-abstraction pathways. dtu.dk In the context of catalysis, locating the transition state structures (e.g., for oxidative addition or reductive elimination) allows for the calculation of activation energy barriers, which determine the reaction kinetics.
In biological systems, the non-heme iron halogenase SyrB2 provides a fascinating example of computationally modeled chlorination. nih.gov Studies have proposed several potential reaction pathways starting from a Cl-Fe(III)-OH intermediate. The selectivity between chlorination and hydroxylation is determined by subtle energy differences and the orientation of the substrate within the enzyme's active site. These models evaluate the energetics of intermediates like Cl-Fe(IV)=O and the subsequent rebound steps, highlighting the complex interplay of factors that control the reaction outcome. nih.gov
Theoretical Analysis of Electronic Structures, Reactivity Descriptors, and Spin State Energetics in Iron(II) Systems
The reactivity of iron(II) complexes is profoundly influenced by their electronic structure, particularly the relative energies of different spin states. Iron(II) has a 3d6 electronic configuration and can exist in a low-spin (LS, S=0), intermediate-spin (S=1), or high-spin (HS, S=2) state, depending on the coordination environment and ligand field strength. nih.gov The small energy gap between these states means that external stimuli or subtle changes in the molecular geometry can induce a spin-state transition, a phenomenon known as spin-crossover (SCO). mdpi.com
Accurately predicting the spin-state energetics is a significant challenge for theoretical methods. rsc.org The adiabatic energy difference between the high-spin and low-spin states (ΔEHL) is a critical parameter. nih.gov A wide range of quantum chemical methods have been benchmarked for this purpose:
Density Functional Theory (DFT) : This is the most common approach. However, the results are highly dependent on the chosen exchange-correlation functional. Functionals like OPBE and B3LYP* have shown good performance for some iron complexes, but no single functional is universally accurate. researchgate.netnih.govresearchgate.net
Multiconfigurational Methods : Methods like CASPT2 (Complete Active Space Second-order Perturbation Theory) are often used for systems with significant static correlation, which can be important for transition metal complexes. nih.gov However, standard CASPT2 tends to overstabilize high-spin states. researchgate.netnih.gov
Coupled Cluster (CC) Methods : CCSD(T) is considered the "gold standard" for accuracy in quantum chemistry and is often used to provide benchmark values. researchgate.netrsc.org Its high computational cost, however, limits its application to smaller model systems.
Theoretical studies also probe other aspects of the electronic structure, such as the zero-field splitting (zfs) in high-spin Fe(II) complexes, which describes the splitting of magnetic sublevels in the absence of an external magnetic field. nih.gov For three-coordinate Fe(II) complexes, theoretical methods have been used to explain experimentally observed zfs parameters, providing deep insight into the ligand field environment. nih.gov More recently, machine learning and neural network models have been developed to predict the energy and spin-splitting as a function of the conformation of Fe(II) complexes, offering a computationally efficient way to screen large numbers of structures. nih.govacs.org
Table 2: Performance of Selected Quantum Chemistry Methods for Iron Spin-State Energetics (Based on benchmark studies comparing calculated values to experimental data.)
| Method | Mean Absolute Error (kcal/mol) | Maximum Error (kcal/mol) | Notes |
| CCSD(T) | ~1.5 | ~3.5 | Highly accurate, considered a benchmark method. rsc.org |
| CASPT2 | > 3.0 | ~5.5 | Tends to overstabilize high-spin states. researchgate.netnih.gov |
| B2PLYP-D3 | < 3.0 | < 6.0 | One of the best performing DFT double-hybrids. rsc.org |
| B3LYP*-D3 | ~5.0 - 7.0 | > 8.0 | Commonly used but less accurate than newer functionals. rsc.org |
| OPBE | Variable | Variable | A GGA functional that performs well for some Fe complexes. nih.govresearchgate.net |
Application of Graph Theory and Statistical Models in the Analysis of Iron(II) Chemical Structures
Chemical graph theory is a branch of mathematical chemistry that uses graphs to model chemical structures, where atoms are represented as vertices and bonds as edges. plos.orgunipmn.it This approach allows for the quantitative characterization of molecular complexity and structure through the calculation of topological indices and entropy measures.
This methodology has been applied to the analysis of iron(II) chloride (FeCl2). plos.orgnih.gov In this context, the crystalline structure of FeCl2 is treated as a chemical graph. Researchers then compute various graph theoretical parameters to gain insight into the structural properties of the compound. plos.org
Key concepts used in this analysis include:
Topological Indices : These are numerical descriptors derived from the molecular graph. Many such indices are based on the degree of the vertices (i.e., the number of bonds an atom forms). Examples include the Randić index, Zagreb indices, and the atom-bond connectivity (ABC) index. nih.gov
Graph Entropy : Shannon's entropy formula has been adapted to measure the complexity of a chemical graph. plos.orgnih.gov The entropy can be calculated based on the distribution of vertex degrees or other graph properties. It provides a measure of the structural information content of the molecule. plos.org
This approach provides a novel perspective on the inherent properties and patterns within the chemical structure of iron(II) compounds, complementing more traditional electronic structure calculations. nih.gov
Table 3: Selected Degree-Based Topological Indices for Iron(II) Chloride Analysis (Indices are calculated based on the graph representation of the FeCl₂ crystalline structure.)
| Index Name | Description | Relevance |
| First Zagreb Index (M₁) | Sum of the squares of the degrees of all vertices. | Correlates with the extent of branching in the molecular graph. nih.gov |
| Second Zagreb Index (M₂) | Sum of the products of the degrees of adjacent vertices. | Reflects the connectivity and topology of the molecule. nih.gov |
| Randić Index (Rα) | Based on the geometric mean of the degrees of adjacent vertices. | One of the most widely used indices, related to molecular properties. nih.gov |
| Atom-Bond Connectivity (ABC) | Relates to the stability of branched alkanes. | Used as a descriptor for modeling thermodynamic properties. nih.gov |
Future Directions and Emerging Research Avenues in Chloromethane;iron 2+ Chemistry
Development of Novel Iron(II) Catalysts for Selective C-Cl Bond Functionalization
The targeted activation and functionalization of the carbon-chlorine (C-Cl) bond in chloromethane (B1201357) by iron(II) catalysts is a primary goal for future research. While iron-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation, significant challenges remain in applying these methods to chlorinated alkanes like chloromethane. researchgate.net The development of next-generation catalysts aims to overcome current limitations, such as the need for excess reagents and the re-optimization required for different transformations. rochester.edu
Research efforts are focused on designing iron-based catalysts that can mimic the high efficiency and selectivity of precious metal catalysts, like palladium, in cross-coupling reactions. nih.gov Quantum chemical studies using density functional theory (DFT) have explored the activation of the C-Cl bond in chloromethane by model iron carbonyl complexes. nih.gov These computational analyses suggest a high potential for iron to be used in palladium-type cross-coupling reactions, highlighting the importance of the catalyst's electronic properties, such as its ability to engage in both σ-donation and π-backdonation. nih.gov
Future catalysts will likely feature tailored ligand environments to enhance reactivity and selectivity. The development of universal supporting ligands that are effective across a broad range of C-H and C-Cl functionalization reactions is a long-term goal. rochester.edu This includes designing systems that can operate under milder conditions and with greater atomic efficiency, ultimately enabling the functionalization of substrates without the need for directing groups. rochester.edu
| Catalyst System Type | Research Focus | Key Findings/Goals | Citations |
| Iron Carbonyl Complexes | Mimicking Palladium in C-Cl bond activation for cross-coupling. | Neutral singlet iron catalysts show lower activation barriers than palladium complexes for C-X bonds due to strong σ-donation and π-backdonation capabilities. | nih.gov |
| Iron(III) Salts | Catalytic double C-Cl bond activation in polychloroalkanes. | Demonstrated successful coupling of Grignard reagents with dichloromethane (B109758), inserting a methylene (B1212753) fragment. | researchgate.net |
| Bimetallic Iron Catalysts | Hydrodechlorination (HDC) of chloromethanes. | Bimetallic systems often exhibit higher conversion, selectivity, and stability than monometallic catalysts. | mdpi.com |
| Ligand-Supported Iron Complexes | Development of universal ligands for C-H and C-Cl functionalization. | Aims to improve catalyst performance, enable milder reaction conditions, and eliminate the need for directing groups on the substrate. | rochester.edu |
Exploration of Bio-Inspired Iron(II) Systems for Halogenated Methane (B114726) Transformations
Nature has evolved highly efficient metalloenzymes that utilize abundant first-row transition metals like iron to perform challenging chemical transformations. illinois.edu These enzymes often operate in water at ambient temperature and pressure, providing a blueprint for the design of synthetic catalysts. illinois.eduanr.fr The exploration of bio-inspired iron(II) systems for the transformation of halogenated methanes is a promising research frontier, drawing inspiration from enzymes like methane monooxygenases and non-heme iron halogenases. anr.frnih.gov
Non-heme iron enzymes are particularly relevant as they can catalyze a wide array of oxidative transformations, including hydroxylation and halogenation, by activating C-H bonds. nih.govwiley.com For instance, the non-heme iron halogenase SyrB2 activates C-H bonds by replacing a typical aspartate residue in the active site with a halide anion, demonstrating a biological precedent for iron-mediated halogenation. nih.gov Synthetic chemists are designing model complexes that mimic the active sites of these enzymes. These models often feature polydentate ligands with nitrogen and oxygen donors that replicate the facial triad (B1167595) motif found in many non-heme iron enzymes. wiley.com
The goal is to develop functional mimics that can catalyze transformations of substrates like chloromethane. wiley.com These bio-inspired catalysts could potentially activate the C-Cl bond for subsequent reactions or functionalize the C-H bonds of chloromethane itself. Research in this area involves synthesizing and characterizing iron complexes and studying their reactivity with oxidants like hydrogen peroxide (H₂O₂) to generate powerful high-valent iron-oxo intermediates, which are believed to be the active oxidizing species. wiley.com Understanding the secondary coordination sphere—the environment around the primary metal-ligand core—is also crucial, as interactions like hydrogen bonding can tune the reactivity of the metal center, stabilize reactive intermediates, and facilitate proton transfer, all of which are vital for efficient catalysis. illinois.edu
| Bio-Inspired System | Biological Inspiration | Target Transformation | Key Research Concepts | Citations |
| Non-Heme Iron Complexes | Methane Monooxygenases, α-Ketoglutarate dependent oxygenases | Oxidation, Hydroxylation, Halogenation of C-H bonds. | Mimicking facial triad active site, use of H₂O₂ to form high-valent iron-oxo species. | anr.frnih.govwiley.com |
| Iron Porphyrins | Cytochrome P450 enzymes | Oxidation of C-H bonds and epoxidation of alkenes. | Use of heme-like ligands to model P450 reactivity; active oxidant is a high-valent metal-oxo species. | nih.gov |
| Complexes with Tunable Secondary Spheres | General Metalloenzymes | Control of selectivity and reactivity in O₂ activation. | Incorporating hydrogen-bonding networks and other non-covalent interactions to influence the primary coordination sphere and stabilize intermediates. | illinois.edu |
Advanced In Situ Spectroscopic Probes for Mechanistic Elucidation of Iron(II)-Mediated Reactions
A deep understanding of reaction mechanisms is fundamental to the rational design of improved catalysts. rochester.edu Future progress in the chemistry of chloromethane and iron(II) will heavily rely on the application of advanced spectroscopic techniques to identify and characterize transient intermediates and elucidate the elementary steps of catalytic cycles. The study of short-lived and highly reactive species, such as high-valent iron-oxo intermediates, presents a significant challenge. illinois.edu
A variety of modern analytical techniques are being deployed to probe the structure and reactivity of iron centers. numberanalytics.com X-ray absorption spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES), provides detailed information about the oxidation state and coordination environment of the iron atom. numberanalytics.comresearchgate.net It has been successfully used to identify Fe(IV) species generated from the reaction of Fe(II) with ozone in acidic media. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for studying the redox state of iron and characterizing paramagnetic species, including iron(II) complexes and any radical intermediates that may form during a reaction. numberanalytics.com
For studying fast reaction dynamics, time-resolved spectroscopic methods are indispensable. For example, transient absorption spectroscopy can be used to monitor the formation and decay of excited states and reactive intermediates on timescales from femtoseconds to seconds. rsc.org This has been applied to study the excited-state lifetime of iron(II) complexes, which is crucial for developing iron-based photocatalysts. rsc.org Furthermore, techniques like Mössbauer spectroscopy are uniquely sensitive to the nuclear environment of iron, providing valuable data on oxidation state and spin state, which was instrumental in the first identification of an aqueous Fe(IV)=O species. researchgate.net The combination of these in situ techniques with kinetic studies, such as kinetic isotope effect (KIE) measurements, will provide a comprehensive picture of the reaction pathways in iron(II)-mediated transformations of chloromethane. nih.gov
| Spectroscopic Technique | Information Provided | Application in Iron(II)-Chloromethane Chemistry | Citations |
| X-ray Absorption Spectroscopy (XAS/XANES) | Oxidation state, coordination number, and geometry of the iron center. | Identifying key intermediates, such as high-valent iron-oxo species, formed during the reaction. | numberanalytics.comresearchgate.net |
| Electron Paramagnetic Resonance (EPR) | Electronic structure of paramagnetic iron species (e.g., high-spin Fe(II), Fe(III)). | Detecting and characterizing iron centers and radical intermediates involved in the catalytic cycle. | numberanalytics.comspringernature.com |
| Mössbauer Spectroscopy | Iron oxidation state, spin state, and local symmetry of the iron nucleus. | Unambiguous identification of different iron species, including Fe(II), Fe(III), and Fe(IV) intermediates. | researchgate.net |
| Time-Resolved Spectroscopy | Dynamics of excited states and transient species. | Elucidating photocatalytic mechanisms and tracking the evolution of short-lived intermediates in real-time. | rsc.org |
Integration of Machine Learning and Computational Chemistry for Predictive Design of Chloromethane;iron(2+) Reactivity
The convergence of computational chemistry and machine learning (ML) is set to revolutionize the discovery and optimization of catalysts. arxiv.org These tools offer the potential to dramatically accelerate the design process by predicting the reactivity and selectivity of iron(II) complexes with chloromethane, thereby reducing the reliance on time-consuming trial-and-error experimentation. nih.govcmu.edu
Computational methods, particularly Density Functional Theory (DFT), are already used to model reaction profiles and calculate activation barriers for elementary steps, such as the oxidative addition of a C-Cl bond to an iron center. nih.gov This provides fundamental insights into how the electronic structure of a catalyst influences its reactivity. nih.gov However, exploring the vast chemical space of potential ligands and reaction conditions is computationally expensive.
This is where machine learning comes in. By training ML models on large datasets generated from quantum mechanical calculations or experimental results, it is possible to create predictive models that are both accurate and highly efficient. cmu.eduacs.org "Quantum machine learning" (QML) approaches aim to predict molecular properties and reactivity with quantum mechanical fidelity but at a fraction of the computational cost. acs.org For instance, machine learning potentials (MLPs) are being developed to model complex chemical processes, including redox reactions in solution, which is directly relevant to the Fe(II)/Fe(III) couple central to many catalytic cycles. arxiv.org These fourth-generation MLPs can capture the nuances of different oxidation states and even describe electron-transfer processes. arxiv.org
In the context of chloromethane-iron(II) chemistry, an integrated computational workflow could look like this: high-throughput virtual screening of potential iron catalysts using ML models to predict promising candidates, followed by more detailed and accurate DFT calculations on the most promising hits to elucidate reaction mechanisms and fine-tune catalyst design. arxiv.orgcmu.edu This synergy between machine learning and computational chemistry will enable the predictive design of catalysts with optimized performance for the selective transformation of chloromethane.
| Computational Approach | Methodology | Application to Chloromethane;iron(2+) | Citations |
| Quantum Chemistry (e.g., DFT) | Solves approximate solutions to the Schrödinger equation to calculate electronic structure and energies. | Calculating reaction pathways, transition states, and activation barriers for C-Cl bond cleavage by iron(II) complexes. | nih.gov |
| Machine Learning Potentials (MLPs) | ML models trained on quantum mechanical data to represent atomic interactions and predict system energies. | Simulating the dynamics of redox chemistry involving Fe(II)/Fe(III) in solution and modeling electron transfer events. | arxiv.org |
| Quantum Machine Learning (QML) | Statistical models trained to predict quantum properties across chemical compound space. | Rapidly predicting the properties and reactivity of novel iron complexes without the need for expensive quantum calculations. | acs.org |
| Integrated ML/Computational Workflow | Combining ML for rapid screening with high-level quantum chemistry for detailed analysis. | Accelerating the discovery of new iron catalysts by efficiently searching chemical space and providing detailed mechanistic insights into top candidates. | arxiv.orgcmu.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
